Cas no 2229500-67-6 (4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)oxane-4-carboxylic acid)

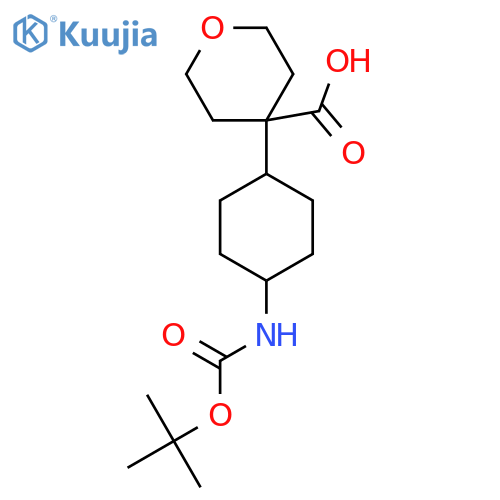

2229500-67-6 structure

商品名:4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)oxane-4-carboxylic acid

4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)oxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)oxane-4-carboxylic acid

- EN300-1875682

- 4-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxane-4-carboxylic acid

- 2229500-67-6

-

- インチ: 1S/C17H29NO5/c1-16(2,3)23-15(21)18-13-6-4-12(5-7-13)17(14(19)20)8-10-22-11-9-17/h12-13H,4-11H2,1-3H3,(H,18,21)(H,19,20)

- InChIKey: JDAXNRIZAGLIEP-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(=O)O)(CC1)C1CCC(CC1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 327.20457303g/mol

- どういたいしつりょう: 327.20457303g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 429

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)oxane-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1875682-0.25g |

4-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxane-4-carboxylic acid |

2229500-67-6 | 0.25g |

$933.0 | 2023-09-18 | ||

| Enamine | EN300-1875682-5g |

4-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxane-4-carboxylic acid |

2229500-67-6 | 5g |

$2940.0 | 2023-09-18 | ||

| Enamine | EN300-1875682-10g |

4-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxane-4-carboxylic acid |

2229500-67-6 | 10g |

$4360.0 | 2023-09-18 | ||

| Enamine | EN300-1875682-1g |

4-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxane-4-carboxylic acid |

2229500-67-6 | 1g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1875682-0.1g |

4-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxane-4-carboxylic acid |

2229500-67-6 | 0.1g |

$892.0 | 2023-09-18 | ||

| Enamine | EN300-1875682-0.5g |

4-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxane-4-carboxylic acid |

2229500-67-6 | 0.5g |

$974.0 | 2023-09-18 | ||

| Enamine | EN300-1875682-2.5g |

4-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxane-4-carboxylic acid |

2229500-67-6 | 2.5g |

$1988.0 | 2023-09-18 | ||

| Enamine | EN300-1875682-0.05g |

4-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxane-4-carboxylic acid |

2229500-67-6 | 0.05g |

$851.0 | 2023-09-18 | ||

| Enamine | EN300-1875682-1.0g |

4-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxane-4-carboxylic acid |

2229500-67-6 | 1g |

$1014.0 | 2023-06-02 | ||

| Enamine | EN300-1875682-5.0g |

4-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxane-4-carboxylic acid |

2229500-67-6 | 5g |

$2940.0 | 2023-06-02 |

4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)oxane-4-carboxylic acid 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Ping Tong Food Funct., 2020,11, 628-639

2229500-67-6 (4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)oxane-4-carboxylic acid) 関連製品

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 857369-11-0(2-Oxoethanethioamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬